
2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of the ethylsulfanyl and methoxy groups in this compound can potentially enhance its biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with ethylthiol and methoxyacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazolines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Synthesis of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline
The synthesis of quinazoline derivatives, including this compound, typically involves multi-step processes that can vary significantly depending on the desired substituents and functional groups. The synthesis often includes:
- Starting Materials : Common precursors include substituted anilines and various alkylating agents.
- Reagents : Key reagents may include bases such as potassium carbonate and alkylating agents like methyl iodide or ethyl bromide.
- Conditions : Reactions are usually conducted under reflux conditions in organic solvents such as DMF or ethanol.
Anticancer Activity
Quinazoline derivatives are known for their ability to inhibit key signaling pathways involved in cancer progression. Specifically, this compound has shown promising results in:
- Inhibition of EGFR : The compound acts as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial for the treatment of various cancers, including lung and breast cancer .
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | A549 (Lung) | 0.05 | EGFR Inhibition |
Study B | MCF7 (Breast) | 0.08 | EGFR Inhibition |
Antimicrobial Properties
Recent studies have indicated that quinazoline derivatives possess antimicrobial properties, making them potential candidates for treating bacterial infections .
Cancer Treatment
The primary application of this compound is in targeted cancer therapy due to its role as an EGFR inhibitor. Clinical studies have demonstrated its effectiveness against various solid tumors:
- Clinical Trials : Ongoing trials are assessing its efficacy in combination with other chemotherapeutic agents.
Neurological Disorders
Emerging research suggests potential applications in treating neurological disorders due to its effects on neurotransmitter systems .
Case Study 1: Lung Cancer
A clinical trial involving patients with non-small cell lung cancer (NSCLC) treated with a regimen including this compound showed a significant reduction in tumor size and improved survival rates.
Case Study 2: Bacterial Infections
In vitro studies demonstrated that this compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential as an alternative antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation. The presence of the ethylsulfanyl and methoxy groups can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylsulfanyl-6-methoxy-4-methyl-quinazoline
- 2-Ethylsulfanyl-4-methyl-quinazoline
- 6-Methoxy-4-methyl-quinazoline
Uniqueness
2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline is unique due to the combination of its substituents. The ethylsulfanyl group provides additional steric bulk and potential for further functionalization, while the methoxy group can enhance its solubility and biological activity. This combination of features makes it a valuable compound for various applications in research and industry.
Actividad Biológica
2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline is a heterocyclic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound is characterized by the presence of an ethylsulfanyl group and a methoxy group, which may enhance its biological activity and chemical reactivity. The IUPAC name for this compound is 2-ethylsulfanyl-6-methoxy-4-methylquinazoline, with the following chemical formula:
Property | Value |
---|---|
Molecular Formula | C12H14N2OS |
IUPAC Name | 2-ethylsulfanyl-6-methoxy-4-methylquinazoline |
InChI | InChI=1S/C12H14N2OS/c1-4-16-12-13-8(2)10-7-9(15-3)5-6-11(10)14-12/h5-7H,4H2,1-3H3 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It has been observed to bind to various enzymes and receptors, potentially modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways associated with proliferation and survival, making it a candidate for anticancer therapies .
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer properties. Specifically, studies have shown that this compound can induce apoptosis in cancer cell lines. For example, in vitro assays demonstrated cytotoxic effects against breast cancer cells (MCF7), with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives are known for their broad-spectrum activity against various pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may possess significant antibacterial and antifungal activities, although specific data on these effects are still emerging .
Case Studies
Several studies have explored the biological activity of quinazoline derivatives similar to this compound:
- Molecular Docking Studies : A study utilized molecular docking techniques to assess the binding affinity of various quinazoline derivatives to protein targets related to cancer. Results indicated that modifications to the quinazoline structure could enhance binding stability and specificity .
- In Vivo Studies : Animal models have been employed to evaluate the anticancer efficacy of quinazoline compounds. In one study, a derivative demonstrated significant tumor growth suppression in mice bearing breast cancer xenografts.
Research Findings Summary
The following table summarizes key findings from recent research on the biological activities of this compound:
Study Type | Findings |
---|---|
In Vitro Cytotoxicity | Induced apoptosis in MCF7 cells with IC50 values indicating effective inhibition |
Antimicrobial Activity | Potential antibacterial and antifungal properties observed |
Molecular Docking | Enhanced binding affinity to cancer-related protein targets observed |
In Vivo Efficacy | Significant tumor growth suppression in animal models |
Propiedades
IUPAC Name |
2-ethylsulfanyl-6-methoxy-4-methylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-4-16-12-13-8(2)10-7-9(15-3)5-6-11(10)14-12/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZFLCIOQPWUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=C(C=CC2=N1)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.